

Application Note: NMR Characterization of Styraxlignolide F

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Compound of Interest

Compound Name: *Styraxlignolide F*

Cat. No.: B1338989

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Introduction

Styraxlignolide F is a bioactive lignan first isolated from the stem bark of *Styrax japonica*.^[1] Lignans are a class of polyphenolic compounds known for a wide range of pharmacological activities, and **Styraxlignolide F** has garnered interest for its potential therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such natural products. This application note provides a detailed overview of the NMR spectral data and the experimental protocols for the isolation and characterization of **Styraxlignolide F**.

Experimental Protocols

Isolation of Styraxlignolide F

The isolation of **Styraxlignolide F** from the dried stem bark of *Styrax japonica* is typically achieved through a series of extraction and chromatographic steps.

- **Extraction:** The powdered stem bark is extracted with methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The EtOAc-soluble fraction, which

typically contains the lignans, is concentrated.

- **Column Chromatography:** The EtOAc fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (CHCl_3 -MeOH) to yield several sub-fractions.
- **Further Purification:** Fractions containing **Styraxlignolide F** are further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) columns, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra of **Styraxlignolide F** are recorded on a high-field NMR spectrometer. The sample is typically dissolved in deuterated methanol (CD_3OD) or deuterated chloroform (CDCl_3). The following NMR experiments are essential for the complete structural assignment:

- **^1H NMR (Proton NMR):** Provides information about the number, chemical environment, and coupling of protons.
- **^{13}C NMR (Carbon NMR):** Provides information about the number and chemical environment of carbon atoms.
- **2D NMR Experiments:**
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton (^1H - ^1H) spin-spin couplings.
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded proton and carbon atoms (^1H - ^{13}C).
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Results and Data Presentation

The structure of **Styraxlignolide F** was elucidated based on the comprehensive analysis of its 1D and 2D NMR spectra.

¹H NMR Spectral Data of Styraxlignolide F

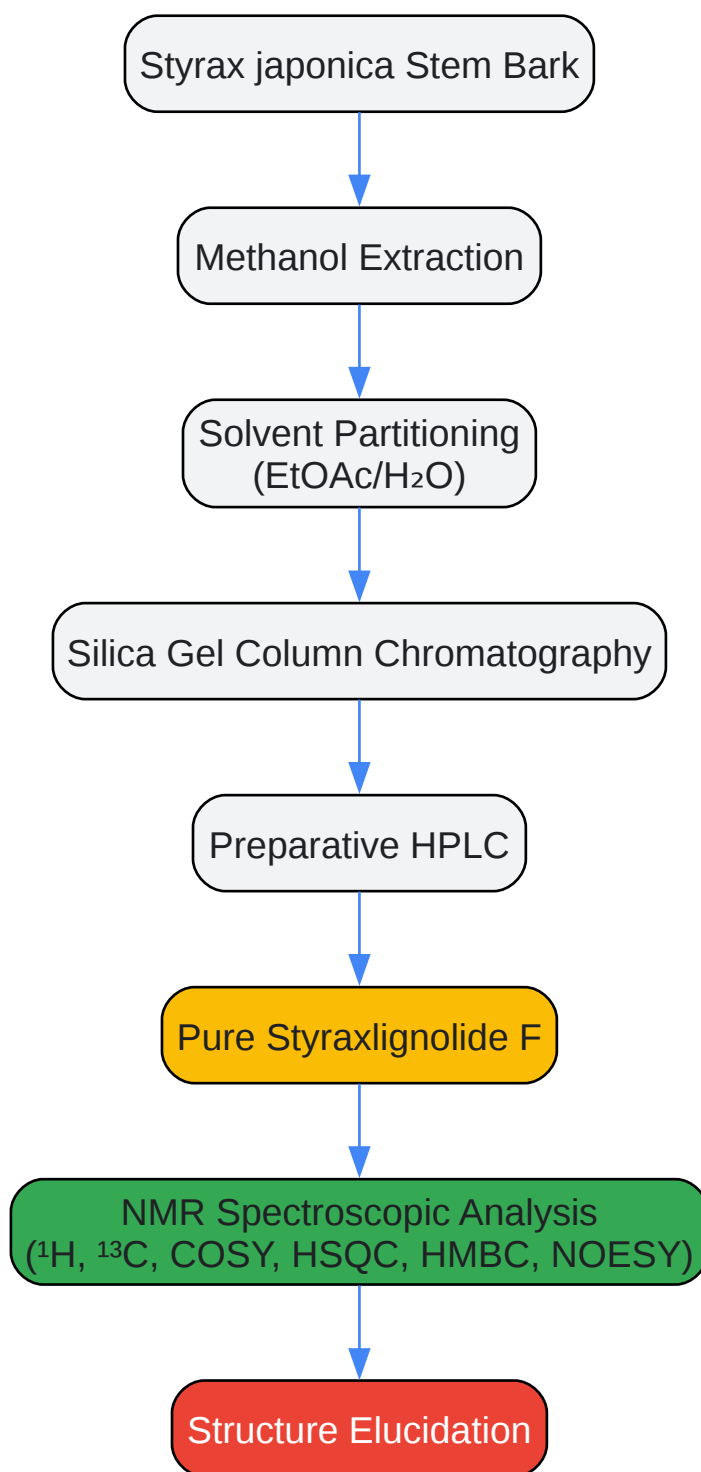
Position	δH (ppm)	Multiplicity	J (Hz)
2	2.65	m	
3	2.90	m	
4 α	4.25	dd	
4 β	3.90	dd	9.0, 7.0
7	2.85	m	
7'	2.75	m	
2'	6.75	d	
5'	6.80	d	8.0
6'	6.70	dd	8.0, 2.0
2''	6.65	d	2.0
5''	6.78	d	8.0
6''	6.60	dd	8.0, 2.0
3'-OCH ₃	3.85	s	
4'-OCH ₃	3.82	s	
3''-OCH ₃	3.88	s	
Glc-1'''	4.85	d	7.5
Glc-2'''	3.50	m	
Glc-3'''	3.45	m	
Glc-4'''	3.40	m	
Glc-5'''	3.48	m	
Glc-6'''a	3.90	dd	
Glc-6'''b	3.70	dd	

^{13}C NMR Spectral Data of Styraxlignolide F

Position	δC (ppm)
1	178.5
2	46.2
3	41.8
4	72.0
5	35.5
6	33.0
1'	132.0
2'	113.0
3'	149.5
4'	148.0
5'	112.5
6'	122.0
1''	130.5
2''	114.0
3''	150.0
4''	146.0
5''	116.0
6''	123.0
3'-OCH ₃	56.5
4'-OCH ₃	56.2
3''-OCH ₃	56.8
Glc-1'''	102.5
Glc-2'''	75.0

Glc-3'''	78.0
Glc-4'''	71.5
Glc-5'''	78.5
Glc-6'''	62.8

Mandatory Visualization



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Caption: Experimental workflow for the isolation and structural elucidation of **Styraxlignolide F**.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopic techniques is fundamental for the unequivocal structure determination of complex natural products like **Styraxlignolide F**. The detailed spectral data and protocols provided in this note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are working with lignans and other classes of bioactive compounds. The presented workflow from isolation to characterization highlights a standard and effective approach in the field.

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References

- 1. mdpi.com [mdpi.com]
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